Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate
Description
Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate is a chiral pyrrolidinecarboxylate derivative characterized by a phenoxy substituent at the 4-position of the pyrrolidine ring, with a trifluoromethoxy (-OCF₃) group at the para position of the benzene ring.
Properties
IUPAC Name |
methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-19-12(18)11-6-10(7-17-11)20-8-2-4-9(5-3-8)21-13(14,15)16/h2-5,10-11,17H,6-7H2,1H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUHHAJQRVEKRP-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethoxyphenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a trifluoromethylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol.
Substitution: The trifluoromethoxyphenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alcohols or amines could be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group could enhance binding affinity and selectivity due to its electronic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The trifluoromethoxy group in the target compound distinguishes it from analogs with methyl, halogen, or alkyl substituents. Key comparisons include:
Electronic Effects
- Trifluoromethoxy (-OCF₃) : A strong electron-withdrawing group due to the electronegativity of fluorine. This enhances resistance to oxidative metabolism compared to electron-donating groups like methyl (-CH₃) .
- Methyl (-CH₃) : Electron-donating, increasing electron density on the aromatic ring, which may enhance reactivity in electrophilic substitutions .
- Halogens (Cl, Br) : Moderate electron-withdrawing effects, balancing electronic and steric properties. Chloro and bromo substituents improve lipophilicity .
Steric Effects
- Trifluoromethoxy : Moderately bulky (van der Waals volume ~55 ų), smaller than tert-butyl (~88 ų) but larger than methyl (~23 ų). This may reduce steric hindrance in protein-binding pockets compared to bulkier groups .
- Tetramethylbutyl and tert-Pentyl : Highly bulky substituents (e.g., in and ) likely limit solubility and membrane permeability .
Physicochemical Properties
Molecular Weight and Solubility
- The trifluoromethoxy group increases molecular weight compared to methyl analogs but remains lighter than bulky alkyl derivatives. Its polar nature may improve aqueous solubility relative to highly lipophilic tert-butyl or tetramethylbutyl groups.
Hazard Classification
- Analogs with hydrochlorides (e.g., ) are classified as irritants, suggesting similar handling precautions for the target compound .
Biological Activity
Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate is a synthetic compound with the molecular formula and a molecular weight of approximately 289.25 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications.
- Molecular Formula:
- CAS Number: 774223-28-8
- Molecular Weight: 289.25 g/mol
- Structure: The compound features a pyrrolidine ring substituted with a trifluoromethoxy phenyl group, which is hypothesized to influence its biological activity.
Research indicates that this compound may interact with various neuroreceptors, including metabotropic glutamate receptors (mGluRs). These receptors play critical roles in neurotransmission and have been implicated in numerous neurological conditions.
Key Findings:
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Receptor Interaction:
- The compound has shown potential as a selective modulator of mGlu2 and mGlu3 receptors, which are involved in the regulation of synaptic plasticity and cognitive functions. Studies have demonstrated that it can activate these receptors, potentially leading to therapeutic effects in conditions such as schizophrenia and anxiety disorders .
- Antimicrobial Activity:
- Pharmacological Studies:
Case Studies
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Study on mGluR Activation:
- A study focused on the pharmacological characterization of related compounds found that specific analogs of this compound exhibited high potency as mGlu2 receptor agonists. These findings support the hypothesis that this compound could be beneficial in treating mood disorders by enhancing glutamatergic signaling .
- Antimicrobial Efficacy:
Data Table: Biological Activity Summary
Q & A
Q. What methodologies ensure stability during long-term storage or under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
